molecular formula C7H3Cl2NO4 B3264352 2,4-Dichloro-3-nitrobenzoic acid CAS No. 39053-42-4

2,4-Dichloro-3-nitrobenzoic acid

Cat. No. B3264352
Key on ui cas rn: 39053-42-4
M. Wt: 236.01 g/mol
InChI Key: KBQPYERMRVPJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05175299

Procedure details

To a solution of 25 ml of fuming nitric acid and 20 ml of sulfuric acid, 25 g of 2,4-dichlorobenzoic acid was gradually added. After completion of the heat generation, the reaction mixture was poured into ice water. Precipitated solid was washed with water and dried to obtain 23.0 g of the desired product.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]>S(=O)(=O)(O)O>[Cl:5][C:6]1[C:14]([N+:1]([O-:4])=[O:2])=[C:13]([Cl:15])[CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitated solid
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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